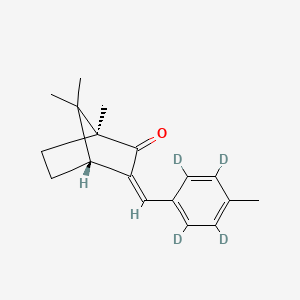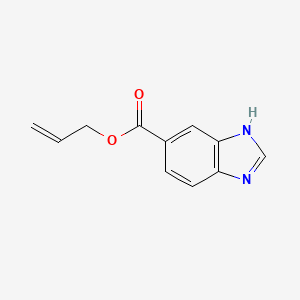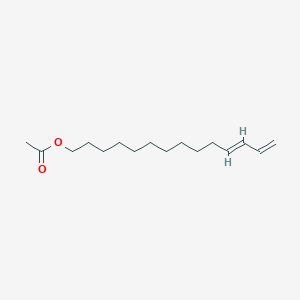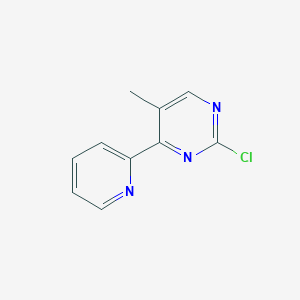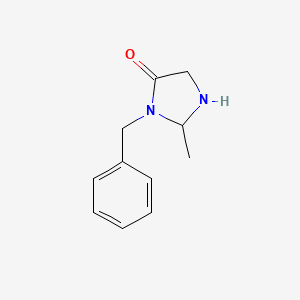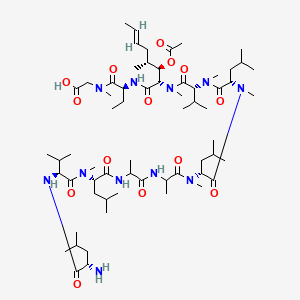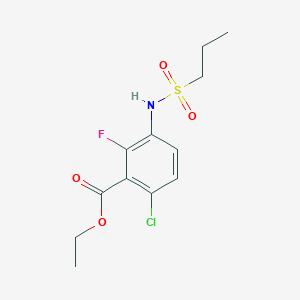
6-Chloro-2-fluoro-3-(propane-1-sulfonylamino)-benzoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, a fluoro substituent, and a propylsulfonylamino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amino group.
Sulfonylation: The amino group is then sulfonylated using propylsulfonyl chloride to form the propylsulfonylamino group.
Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new benzoate derivatives with different substituents.
Oxidation: Formation of oxidized benzoate derivatives.
Reduction: Formation of reduced benzoate derivatives.
Hydrolysis: Formation of 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate can be compared with other similar compounds, such as:
- Ethyl 6-chloro-2-fluoro-3-(methylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(ethylsulfonylamino)benzoate
- Ethyl 6-chloro-2-fluoro-3-(butylsulfonylamino)benzoate
These compounds share similar structural features but differ in the length and nature of the sulfonylamino group. The uniqueness of ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15ClFNO4S |
|---|---|
Peso molecular |
323.77 g/mol |
Nombre IUPAC |
ethyl 6-chloro-2-fluoro-3-(propylsulfonylamino)benzoate |
InChI |
InChI=1S/C12H15ClFNO4S/c1-3-7-20(17,18)15-9-6-5-8(13)10(11(9)14)12(16)19-4-2/h5-6,15H,3-4,7H2,1-2H3 |
Clave InChI |
WLIKMIGERHYIBI-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)Cl)C(=O)OCC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



